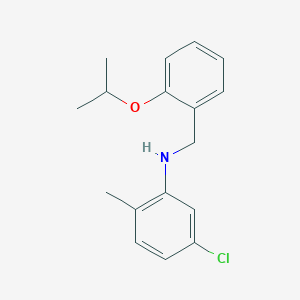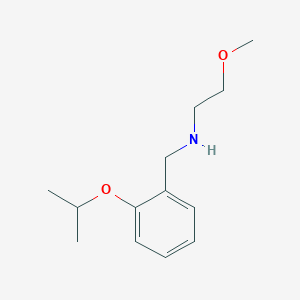
5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline
Descripción general
Descripción
5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline, otherwise known as 5-Cl-NIPBMA, is a compound that has been used in a variety of scientific applications and research projects. It is an aniline derivative that is easily synthesized and can be used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1. Mechanism of Action and Activation in Carcinogens
A study on 4-chloro-2-methylaniline, a closely related compound, provides insights into its mechanism of action and activation as a carcinogen. The research demonstrates that radioactivity from 4-chloro-2-[methyl-14C]methylaniline is extensively bound to proteins, DNA, and RNA of rat liver, suggesting its role in carcinogenic activity (Hill, Shih, & Struck, 1979).
2. Microsomal Metabolism Studies
Investigations on the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-chloro-4-methylaniline, reveal insights into the metabolic pathways and the influence of halogen substituents on these pathways. This research can be relevant for understanding the metabolism of similar compounds like 5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline (Boeren et al., 1992).
3. Schiff Base Compounds and Crystal Structure
The synthesis and crystal structure of a Schiff base compound, N-(5-chloro-2-oxidobenzylidene)-2-hydroxy-5-methylanilinium, provide a framework for understanding the chemical behavior and potential applications of related chloro-methylanilines (Elmali, Elerman, & Svoboda, 2001).
4. Synthesis Methods
A study on the synthesis process of 2-chloro-6-methylaniline, another closely related compound, can offer insights into the synthetic routes that may be applicable for synthesizing compounds like 5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline (Zhang, 2009).
5. Vibrational Spectra and Theoretical Studies
The experimental and theoretical vibrational spectra of 2-chloro-5-methylaniline provide significant insights into the molecular structure and behavior of chloro-methylanilines, which can be extended to understand 5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline (Karabacak, Karagöz, & Kurt, 2008).
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12(2)20-17-7-5-4-6-14(17)11-19-16-10-15(18)9-8-13(16)3/h4-10,12,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSYGVARGXKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)